molecular formula C10H9NO B104102 4-Propanoylbenzonitrile CAS No. 52129-98-3

4-Propanoylbenzonitrile

Cat. No. B104102
CAS RN: 52129-98-3
M. Wt: 159.18 g/mol
InChI Key: ICQBABYHFYWPRD-UHFFFAOYSA-N
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Description

4-Propanoylbenzonitrile is a chemical compound with the molecular formula C10H9NO . It is also known by other names such as 4-cyanopropiophenone and 4-Propionylbenzonitrile .


Molecular Structure Analysis

The molecular structure of 4-Propanoylbenzonitrile consists of a benzene ring attached to a nitrile group (C#N) and a propanoyl group (C3H5O) . The InChI string representation of the molecule is InChI=1S/C10H9NO/c1-2-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2H2,1H3 .


Physical And Chemical Properties Analysis

4-Propanoylbenzonitrile is a solid at room temperature . It has a molecular weight of 159.18 g/mol . The compound has a computed XLogP3 value of 2.1, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds .

Scientific Research Applications

Pharmacokinetics

4-Propanoylbenzonitrile has high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . It has a Log Kp (skin permeation) of -5.78 cm/s and a Lipophilicity Log Po/w (iLOGP) of 1.83 .

Safety

4-Propanoylbenzonitrile is classified as a warning signal word . It is not classified under any specific hazard class, but precautionary statements include P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362 .

Safety And Hazards

The safety information for 4-Propanoylbenzonitrile indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

properties

IUPAC Name

4-propanoylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-2-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQBABYHFYWPRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propanoylbenzonitrile

Synthesis routes and methods

Procedure details

As described for the preparation of 4-cyanoacetophenone (Synth. Commun 1994, 887-890), a mixture of 4-bromopropiophenone (5.65 g, 26.4 mmol), Zn(CN)2 (1.80 g, 15.3 mmol), and Pd(PPh3)4 (2.95 g, 2.6 mmol) was refluxed at 80° C. in deoxygenated DMF (35 mL, stored over 4 Å molecular sieves, bubbled with Ar before use) for 18 h. The mixture was partitioned between toluene (100 mL) and 2N NH4OH (100 mL). The organic phase was extracted with 2N NH4OH (100 mL), washed with saturated aqueous NaCl (2×100 mL), dried, and concentrated in vacuo. A 10 mmol scale reaction was done similarly and the crude products were combined. Flash chromatography (330 g silica, 6/1 petroleum ether-EtOAc) afforded the desired compound as a white solid (5.17 g, 89%).
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0 (± 1) mol
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5.65 g
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1.8 g
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2.95 g
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catalyst
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crude products
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35 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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